molecular formula C18H21FN4O3S B2583902 1-(5-Fluoropyrimidin-2-yl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazin-2-one CAS No. 2320215-65-2

1-(5-Fluoropyrimidin-2-yl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazin-2-one

Cat. No. B2583902
CAS RN: 2320215-65-2
M. Wt: 392.45
InChI Key: LNUZEOONDZDFHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Fluoropyrimidin-2-yl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazin-2-one is a chemical compound that has gained interest in scientific research due to its potential applications in the field of medicine. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway and plays a crucial role in the development and survival of B-cells. Inhibition of BTK has been shown to be effective in the treatment of certain types of cancer and autoimmune diseases.

Mechanism of Action

1-(5-Fluoropyrimidin-2-yl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazin-2-one works by selectively inhibiting the activity of BTK. BTK is a key component of the B-cell receptor signaling pathway, which is important for the survival and proliferation of B-cells. Inhibition of BTK leads to the suppression of B-cell activation and proliferation, which can be beneficial in the treatment of cancer and autoimmune diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(5-Fluoropyrimidin-2-yl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazin-2-one are primarily related to its inhibition of BTK. Inhibition of BTK leads to the suppression of B-cell activation and proliferation, which can result in the reduction of tumor growth and the suppression of autoimmune responses.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(5-Fluoropyrimidin-2-yl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazin-2-one in lab experiments is its selectivity for BTK. This allows for more targeted inhibition of the B-cell receptor signaling pathway, which can reduce the risk of off-target effects. However, a limitation of using this compound is its relatively low solubility in water, which can make it difficult to formulate for certain applications.

Future Directions

There are several potential future directions for research on 1-(5-Fluoropyrimidin-2-yl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazin-2-one. One area of interest is the development of more effective formulations of the compound for use in clinical applications. Additionally, further research is needed to better understand the mechanisms of action of the compound and its potential applications in the treatment of other diseases. Finally, there is a need for more clinical trials to determine the safety and efficacy of the compound in humans.

Synthesis Methods

The synthesis of 1-(5-Fluoropyrimidin-2-yl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazin-2-one involves several steps. The process starts with the reaction of 5-fluoropyrimidine-2-carboxylic acid with 1,1'-carbonyldiimidazole to form the corresponding imidazolide. This is followed by the addition of 4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine to the reaction mixture, resulting in the formation of the desired product.

Scientific Research Applications

1-(5-Fluoropyrimidin-2-yl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazin-2-one has been extensively studied for its potential applications in the treatment of cancer and autoimmune diseases. In preclinical studies, it has been shown to be effective in inhibiting the growth of various types of cancer cells, including lymphoma, leukemia, and multiple myeloma. Additionally, it has been shown to be effective in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.

properties

IUPAC Name

1-(5-fluoropyrimidin-2-yl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O3S/c1-11-7-12(2)14(4)17(13(11)3)27(25,26)22-5-6-23(16(24)10-22)18-20-8-15(19)9-21-18/h7-9H,5-6,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNUZEOONDZDFHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Fluoropyrimidin-2-yl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazin-2-one

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